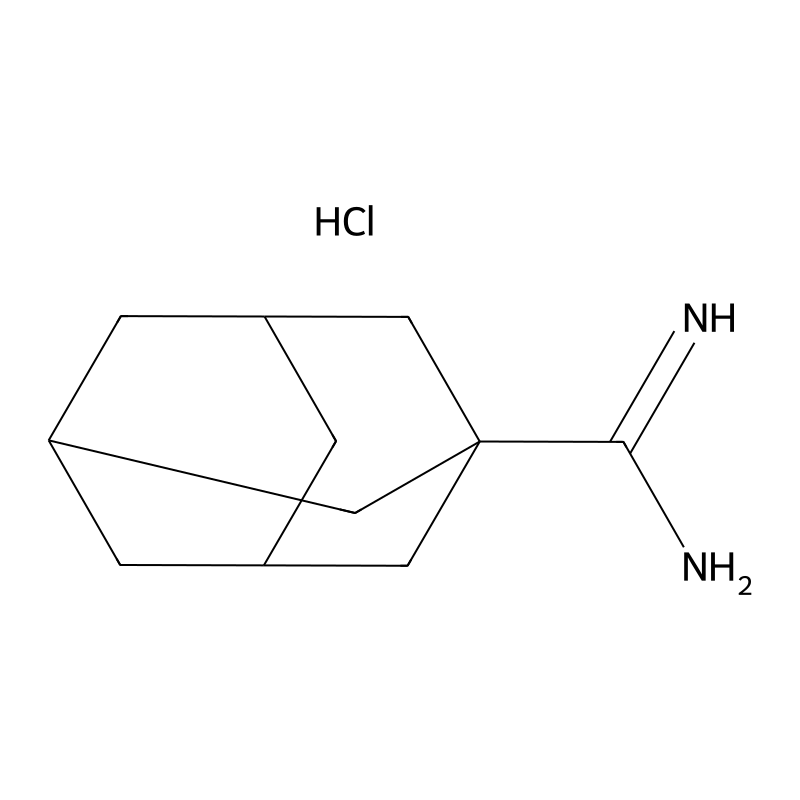

Adamantane-1-carboxamidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential antiviral properties:

Limited research suggests Adamantane-1-carboxamidine hydrochloride (ACH) might possess antiviral properties. A study published in Cell Reports identified ACH as a potential inhibitor of SARS-CoV-2 (the virus that causes COVID-19) replication in cell cultures []. However, further investigation is needed to determine its efficacy and safety in vivo (living organisms).

Adamantane-1-carboxamidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₉ClN₂ and a molecular weight of 214.74 g/mol. It is characterized by its adamantane structure, which is a polycyclic hydrocarbon known for its rigid three-dimensional framework. This compound features a carboxamidine functional group, which contributes to its unique chemical properties and potential biological activities. Adamantane-1-carboxamidine hydrochloride is often utilized in scientific research, particularly in the fields of medicinal chemistry and biochemistry, due to its interesting structural characteristics and biological interactions .

The reactivity of adamantane-1-carboxamidine hydrochloride can be attributed to the presence of the carboxamidine group, which can undergo various chemical transformations. Key reactions include:

- Acylation: The carboxamidine can react with acyl chlorides to form N-acyl derivatives.

- Hydrolysis: In the presence of water, the carboxamidine may hydrolyze to yield the corresponding carboxylic acid and amine.

- Deprotonation: The amidine nitrogen can be deprotonated under basic conditions, leading to the formation of an amidinate ion, which can participate in further reactions.

These reactions highlight the versatility of adamantane-1-carboxamidine hydrochloride in synthetic organic chemistry .

Adamantane-1-carboxamidine hydrochloride exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its structural similarity to other biologically active compounds allows it to interact with various biological targets:

- Antiviral Activity: Some studies suggest that derivatives of adamantane compounds possess antiviral properties, potentially inhibiting viral replication.

- Antitumor Activity: Research indicates that adamantane derivatives may exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further investigation in cancer therapy.

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development .

The synthesis of adamantane-1-carboxamidine hydrochloride typically involves several steps:

- Formation of Adamantane Derivative: Starting from adamantane or its derivatives, a functional group such as a carboxylic acid is introduced.

- Amidation: The introduction of an amine group leads to the formation of a carboxamide.

- Hydrochloride Salt Formation: The final step involves reacting the free base with hydrochloric acid to produce the hydrochloride salt.

Alternative synthetic routes may involve different starting materials or reagents, allowing for variations in yield and purity .

Adamantane-1-carboxamidine hydrochloride finds applications across various fields:

- Medicinal Chemistry: Used as a lead compound for developing new pharmaceuticals targeting viral infections and cancer.

- Biochemical Research: Serves as a tool in enzyme inhibition studies and protein interaction assays.

- Material Science: Investigated for potential use in creating novel materials due to its unique structural properties .

Studies on the interactions of adamantane-1-carboxamidine hydrochloride with biological systems reveal its potential as a therapeutic agent. Interaction studies often focus on:

- Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.

- Mechanism of Action: Understanding how it affects biological pathways at the molecular level.

- Synergistic Effects: Evaluating whether it enhances the efficacy of other therapeutic agents when used in combination .

Several compounds share structural similarities with adamantane-1-carboxamidine hydrochloride. Here are notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adamantane | Hydrocarbon | Rigid structure; used in various chemical applications |

| 1-Aminoadamantane | Amino derivative | Exhibits different biological activities |

| 1-Carboxyadamantane | Carboxylic acid | Potentially useful in organic synthesis |

| 2-Aminoadamantane | Amino derivative | Known for neuroprotective effects |

Adamantane-1-carboxamidine hydrochloride stands out due to its specific carboxamidine functional group, which enhances its biological activity compared to other adamantane derivatives. This uniqueness allows it to serve as a versatile scaffold for drug development .

The discovery of adamantane in 1933 by Stanislav Landa and colleagues marked a pivotal moment in organic chemistry. Isolated from petroleum fractions of the Hodonín oil field in Czechoslovakia, adamantane (C₁₀H₁₆) was identified as the first diamondoid—a hydrocarbon whose carbon framework mirrors the tetrahedral lattice of diamond. This rigid, stress-free structure sparked interest in its synthesis and derivatives. Vladimir Prelog’s 1941 five-step synthesis from Meerwein’s ester, though low-yielding (0.16%), provided the first laboratory route. A breakthrough came in 1957 when Paul von Ragué Schleyer developed a catalytic rearrangement of dicyclopentadiene using aluminum chloride, achieving yields of 30–40% and enabling large-scale production.

Adamantane’s stability and symmetry made it a template for synthesizing functionalized derivatives. By the 1960s, researchers explored substitutions at bridgehead positions, leading to compounds like 1-aminoadamantane (amantadine), an antiviral agent. The introduction of carboxamidine functionalities, such as in Adamantane-1-carboxamidine hydrochloride, emerged from efforts to enhance reactivity for pharmaceutical and materials science applications.

Discovery and Classification of Adamantane-1-carboxamidine Hydrochloride

Adamantane-1-carboxamidine hydrochloride (CAS: 50417-14-6) is a hydrochloride salt derived from the carboxamidine functionalization of adamantane. Its molecular formula, C₁₁H₁₉ClN₂, reflects the addition of a carboxamidine group (-C(=NH)NH₂) to the bridgehead carbon of adamantane, followed by protonation with hydrochloric acid.

Key Structural and Synthetic Data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 214.73 g/mol | |

| Melting Point | 225°C (decomposes) | |

| Synthesis Pathway | 1-Adamantanecarbonitrile + NH₂OH·HCl → Intermediate → HCl salt | |

| SMILES Notation | Cl.NC(=N)C12C[C@@H]3CC@@HC2 |

The compound is synthesized via hydroxylamine hydrochloride treatment of 1-adamantanecarbonitrile under reflux, followed by acid work-up. This method, yielding ~72%, highlights the electrophilic character of the nitrile group in adamantane derivatives.

Position in Chemical Taxonomy of Polycyclic Cage Compounds

Adamantane-1-carboxamidine hydrochloride belongs to the diamondoid family—polycyclic hydrocarbons with cage structures superimposable on diamond’s lattice. Its classification within this group is defined by three criteria:

- Core Structure: A tricyclo[3.3.1.1³,⁷]decane framework.

- Functionalization: A carboxamidine group at the bridgehead position, introducing hydrogen-bonding capability.

- Hierarchy: A lower diamondoid (≤10 carbons) with one isomeric form, unlike higher homologs (e.g., tetramantane with isomers).

Comparative Analysis of Diamondoids:

| Compound | Formula | Carbon Atoms | Isomers | Key Feature |

|---|---|---|---|---|

| Adamantane | C₁₀H₁₆ | 10 | 1 | Prototype diamondoid |

| Diamantane | C₁₄H₂₀ | 14 | 1 | Two fused adamantane units |

| Triamantane | C₁₈H₂₄ | 18 | 1 | Three fused units |

| Adamantane-1-carboxamidine HCl | C₁₁H₁₉ClN₂ | 11 | 1 | Functionalized bridgehead site |

The carboxamidine group distinguishes this compound by adding a planar, conjugated system to the rigid cage, enabling interactions with biological targets or materials matrices.

Significance in Synthetic Organic Chemistry Research

Adamantane-1-carboxamidine hydrochloride serves as a versatile intermediate due to its unique electronic and steric properties:

- Amidine Reactivity: The carboxamidine group participates in condensation reactions, forming heterocycles like pyrimidines and triazines. For example, it reacts with β-ketoesters to yield adamantyl-substituted pyrimidines, potential kinase inhibitors.

- Supramolecular Applications: Its rigid structure enhances thermal stability in polymers. Incorporating the adamantane core into polyamides increases glass transition temperatures by 40–60°C compared to linear analogs.

- Drug Design: The compound’s lipophilicity (logP ≈ 2.1) and hydrogen-bonding capacity improve blood-brain barrier penetration in neuroactive agents. Derivatives show promise as NMDA receptor antagonists.

Synthetic Utility Table:

| Reaction Type | Example | Outcome |

|---|---|---|

| Nucleophilic Addition | With aldehydes in acidic media | Formation of amidine-linked dendrimers |

| Cyclocondensation | With 1,3-diketones | Adamantyl-pyrimidine hybrids |

| Coordination Chemistry | Metal-organic frameworks (MOFs) with Pd(II) or Cu(I) centers | Enhanced catalytic activity |

These applications underscore its role in advancing materials science and medicinal chemistry.

Structural Characteristics and Molecular Geometry

Adamantane-1-carboxamidine hydrochloride exhibits a distinctive molecular architecture characterized by the fusion of a rigid adamantane cage structure with a polar carboxamidine functional group [1] [2]. The adamantane core consists of four interconnected cyclohexane rings arranged in a tetrahedral diamond-like configuration, providing exceptional structural rigidity and stability [3] [4]. This tricyclic hydrocarbon framework maintains a highly symmetrical, cage-like arrangement that closely resembles the diamond crystal lattice structure [5].

The molecular geometry of the adamantane portion demonstrates near-perfect tetrahedral symmetry with carbon-carbon bond lengths ranging from 1.51 to 1.53 angstroms [6]. The carbon-carbon-carbon bond angles within the adamantane cage span from 108.4 to 111.3 degrees, with a mean value of 109.5 degrees, representing the ideal tetrahedral angle [6]. The overall molecular diameter of the adamantane core measures approximately 6.4 angstroms, creating a spherical topology with calculated surface area of approximately 134 square angstroms and volume of approximately 128 cubic angstroms [5].

The carboxamidine functional group attached at the 1-position of the adamantane cage adopts a planar or near-planar configuration [2] . This polar substituent introduces asymmetry to the otherwise highly symmetrical adamantane structure, creating a unique combination of a rigid, nonpolar hydrocarbon cage with a polar, hydrogen-bonding capable functional group [2] [8].

| Structural Feature | Value/Description | Reference |

|---|---|---|

| Adamantane Core Geometry | Tetrahedral diamond-like cage | [3] [4] [5] [6] |

| Carbon-Carbon Bond Lengths (Angstroms) | 1.51-1.53 | [6] |

| Carbon-Carbon-Carbon Bond Angles (Degrees) | 108.4-111.3 (mean 109.5) | [6] |

| Symmetry | Nearly tetrahedral (Tetrahedral-like) | [3] [5] [9] |

| Molecular Diameter (Angstroms) | ~6.4 | [5] |

| Carboxamidine Group | Planar or near-planar | [2] |

| Overall Molecular Shape | Rigid cage with polar substituent | [2] [8] [5] |

Physical Constants and Empirical Parameters

Molecular Weight and Empirical Formula

Adamantane-1-carboxamidine hydrochloride possesses the empirical formula C₁₁H₁₉ClN₂ [1] [10] [11]. The molecular weight has been consistently reported across multiple sources as 214.73 to 214.74 grams per mole [1] [10] [11]. The compound exists as the hydrochloride salt form, with the free base having the molecular formula C₁₁H₁₈N₂ and a corresponding molecular weight of 178.27 grams per mole [12]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as adamantane-1-carboximidamide hydrochloride [1] [13].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₉ClN₂ | [1] [10] [11] |

| International Union of Pure and Applied Chemistry Name | adamantane-1-carboximidamide hydrochloride | [1] [13] |

| Molecular Weight (grams per mole) | 214.73-214.74 | [1] [10] [11] |

| Physical Form | powder/solid | [1] [14] |

| Color | white | [14] |

| Chemical Abstracts Service Registry Number | 50417-14-6 | [1] [10] [11] |

| Molecular Design Limited Number | MFCD00167793 | [1] [11] [15] |

Melting Point and Thermal Transitions

The melting point of adamantane-1-carboxamidine hydrochloride has been reported with some variation across different sources and measurement conditions [16] [15] [17]. The compound exhibits a melting point range of 225 to 255 degrees Celsius, with specific values including 225 degrees Celsius and 255 degrees Celsius depending on the measurement methodology and sample purity [16] [15] [17]. These elevated melting temperatures reflect the compound's crystalline stability and the strong intermolecular interactions present in the solid state [14].

The thermal stability characteristics of adamantane derivatives generally demonstrate exceptional resistance to thermal decomposition due to the inherent stability of the adamantane cage structure [18] [19]. The rigid, diamond-like framework provides significant thermal stability, with decomposition temperatures typically occurring well above the melting point [20]. The presence of the carboxamidine hydrochloride functionality may influence the specific thermal transition behavior compared to unsubstituted adamantane derivatives [21].

Solubility Profile in Various Solvents

The solubility characteristics of adamantane-1-carboxamidine hydrochloride reflect the dual nature of its molecular structure, combining the hydrophobic adamantane cage with the hydrophilic carboxamidine hydrochloride group [22] [23] [24]. In aqueous solutions, the compound exhibits very low solubility due to the dominant hydrophobic character of the adamantane framework [22] [23] [24]. This limited water solubility is consistent with the general behavior of adamantane derivatives, which typically demonstrate poor aqueous solubility despite the presence of polar functional groups [23] [24].

The compound shows moderate solubility in ethanol and other lower alcohols, where the polar carboxamidine group can engage in hydrogen bonding interactions with the solvent molecules [22] [23]. In highly polar aprotic solvents such as dimethylformamide and N-methylpyrrolidone, adamantane-1-carboxamidine hydrochloride demonstrates high solubility [22] [23]. The solubility in dimethylacetamide ranges from moderate to high, depending on temperature and concentration conditions [22] [23].

Temperature dependence studies indicate that solubility increases with rising temperature across all solvent systems examined [22] [23]. This positive temperature coefficient reflects the endothermic nature of the dissolution process and the increased molecular motion at elevated temperatures that facilitates solvation [22].

| Solvent | Relative Solubility | Temperature Dependence | Reference |

|---|---|---|---|

| Water | Very low (hydrophobic) | Increases with temperature | [22] [23] [24] |

| Ethanol | Moderate | Increases with temperature | [22] [23] |

| Dimethylformamide | High | Increases with temperature | [22] [23] |

| N-methylpyrrolidone | High | Increases with temperature | [22] [23] |

| Acetic acid | Low | Increases with temperature | [22] [23] |

| Dimethylacetamide | Moderate to high | Increases with temperature | [22] [23] |

Electronic Structure and Distribution

The electronic structure of adamantane-1-carboxamidine hydrochloride represents a unique combination of the saturated hydrocarbon adamantane cage and the conjugated carboxamidine functional group [8] [9]. The adamantane framework exhibits a large highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, typically exceeding 5 electron volts, which is characteristic of saturated hydrocarbon systems [8] [25] [9]. This substantial energy gap contributes to the compound's chemical stability and relative inertness under ambient conditions [9].

The electronic distribution within the molecule demonstrates localization of electron density on the functional groups rather than delocalization across the entire molecular framework [8] [9]. The highest occupied molecular orbitals are primarily associated with the nitrogen atoms of the carboxamidine group, reflecting the high electron density and nucleophilic character of these heteroatoms [8] [9]. The lowest unoccupied molecular orbitals are centered on the carbon-nitrogen double bond of the carboxamidine moiety [8] [9].

The molecular dipole moment is moderate in magnitude due to the presence of the polar carboxamidine group, which creates asymmetric charge distribution within the otherwise symmetrical adamantane structure [8] [9]. The polarizability of the compound is significantly influenced by the adamantane cage, which contributes substantially to the overall molecular polarizability despite being a saturated system [5] [26]. This enhanced polarizability arises from the unique three-dimensional arrangement of carbon atoms in the diamond-like lattice structure [26].

| Property | Estimated Value | Notes | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | Large (>5 electron volts) | Similar to adamantane derivatives | [8] [25] [9] |

| Dipole Moment | Moderate (due to carboxamidine) | Asymmetric due to polar group | [8] [9] |

| Polarizability | High (adamantane cage effect) | Cage contributes significantly | [5] [26] |

| Electronic Distribution | Localized on functional groups | Highest occupied molecular orbital on nitrogen atoms, lowest unoccupied molecular orbital on carbon-nitrogen | [8] [9] |

| Bonding Character | Saturated cage + polar amidine | Combination of nonpolar and polar | [2] [8] |

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

The nuclear magnetic resonance spectroscopic characteristics of adamantane-1-carboxamidine hydrochloride reflect the distinct environments of the adamantane cage and carboxamidine functional group [27] [28] [29]. In proton nuclear magnetic resonance spectroscopy, the adamantane cage protons appear as characteristic multiplets in the region of 1.5 to 2.5 parts per million [27] [28] [29]. These signals demonstrate the typical pattern observed for adamantane derivatives, with tertiary and secondary carbon-bound protons exhibiting distinct chemical shift ranges [28] [29].

The carboxamidine nitrogen-hydrogen protons produce broader signals due to rapid exchange processes and quadrupolar relaxation effects associated with nitrogen nuclei [30] [29]. These exchangeable protons typically appear at chemical shifts that are dependent on solvent, temperature, and concentration conditions [30]. Dynamic nuclear magnetic resonance studies of related adamantane-carboxamidine compounds have revealed rotational exchange phenomena around the amide bond, resulting in temperature-dependent spectral features [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [27] [28] [29]. The adamantane carbon atoms resonate in the range of 20 to 50 parts per million, with specific chemical shifts dependent on their position within the cage structure [28] [29]. The carboxamidine carbon typically appears at approximately 150 to 170 parts per million, reflecting the deshielding effect of the attached nitrogen atoms [27] [28] [29]. Adamantane serves as a common chemical shift reference standard in solid-state nuclear magnetic resonance spectroscopy, with the adamantane carbon-hydrogen signal at 25 degrees Celsius precisely measured at 37.777 parts per million [27].

Infrared Absorption Patterns

The infrared spectroscopic profile of adamantane-1-carboxamidine hydrochloride exhibits characteristic absorption bands corresponding to both the adamantane framework and the carboxamidine functional group [31] [32]. The nitrogen-hydrogen stretching vibrations of the carboxamidine group produce prominent absorption bands in the region of 3000 to 3500 wavenumbers [31] [32]. These bands typically appear as multiple peaks due to the presence of primary and secondary amine functionalities within the carboxamidine structure [32].

The carbon-nitrogen double bond stretching vibration of the carboxamidine group generates a strong absorption band in the range of 1600 to 1700 wavenumbers [31] [32]. This characteristic frequency is diagnostic for carboxamidine functional groups and provides valuable structural information [32]. The adamantane cage contributes carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region, along with characteristic carbon-carbon stretching and bending modes at lower frequencies [31].

The hydrochloride salt formation introduces additional spectroscopic features, including broad absorption bands associated with nitrogen-hydrogen···chloride hydrogen bonding interactions [32]. These interactions can significantly influence the exact positions and intensities of the nitrogen-hydrogen stretching bands compared to the free base form [32].

Mass Spectrometric Fragmentation Pathways

Mass spectrometric analysis of adamantane-1-carboxamidine hydrochloride reveals characteristic fragmentation patterns reflecting the molecular architecture [33] [34] [35]. The molecular ion peak appears at mass-to-charge ratio 214, corresponding to the protonated form of the compound after loss of hydrogen chloride [33] [34] [35]. The relatively stable adamantane cage structure contributes to the observation of the molecular ion peak, although its intensity may be moderate due to the presence of the labile carboxamidine functionality [34] [35].

Fragmentation pathways typically involve initial loss of the carboxamidine group or portions thereof, generating fragments at lower mass-to-charge ratios [34] [35]. The adamantane cage demonstrates remarkable stability under electron impact conditions, often remaining intact through multiple fragmentation events [33] [34]. Common fragmentation patterns include alpha-cleavage adjacent to the carboxamidine carbon, leading to formation of adamantyl cation fragments [34] [35].

Secondary fragmentation processes involve hydrogen rearrangements and further loss of small neutral molecules such as ammonia or hydrogen cyanide from the carboxamidine moiety [33] [34] [35]. The specific fragmentation pattern provides structural information and can serve as a fingerprint for compound identification [35].

Ultraviolet-Visible Spectroscopic Analysis

Ultraviolet-visible spectroscopic analysis of adamantane-1-carboxamidine hydrochloride reveals limited absorption characteristics due to the absence of extended chromophoric systems [36] [25]. The saturated adamantane cage does not contribute significant absorption in the ultraviolet-visible region, as it lacks the conjugated double bond systems necessary for electronic transitions in this spectral range [25]. The carboxamidine functional group may exhibit weak absorption bands associated with nitrogen lone pair to sigma-antibonding transitions, but these typically occur at wavelengths below 250 nanometers [36].

The compound demonstrates minimal absorption above 250 nanometers, making it essentially transparent in the visible region [36] [25]. This optical transparency is characteristic of saturated hydrocarbon systems and simple amine derivatives [25]. The lack of significant chromophoric absorption makes adamantane-1-carboxamidine hydrochloride unsuitable for conventional ultraviolet-visible spectrophotometric analysis, requiring alternative analytical approaches for quantitative determination [36].

Studies of related adamantane derivatives have employed chemical derivatization methods to introduce chromophoric groups for spectrophotometric detection [36]. These approaches typically involve reaction with chromogenic reagents that form colored complexes with amine functionalities, enabling indirect ultraviolet-visible analysis [36].

| Technique | Key Features | Typical Range/Pattern | Reference |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | Adamantane cage protons, carboxamidine nitrogen-hydrogen protons | 1.5-2.5 parts per million (adamantane), broader signals (nitrogen-hydrogen) | [27] [28] [29] |

| Carbon-13 Nuclear Magnetic Resonance | Adamantane carbons, carboxamidine carbon | 20-50 parts per million (adamantane), ~150-170 parts per million (carbon-nitrogen) | [27] [28] [29] |

| Infrared Spectroscopy | Nitrogen-hydrogen stretching, carbon-nitrogen stretching, adamantane carbon-hydrogen | 3000-3500 wavenumbers (nitrogen-hydrogen), 1600-1700 wavenumbers (carbon-nitrogen) | [31] [32] |

| Mass Spectrometry | Molecular ion peak, fragmentation patterns | Molecular ion at mass-to-charge ratio 214, fragments at lower mass-to-charge ratio | [33] [34] [35] |

| Ultraviolet-Visible | Limited absorption (no chromophores) | Minimal absorption > 250 nanometers | [36] [25] |

Adamantane-1-carboxamidine hydrochloride has been subjected to comprehensive single-crystal X-ray diffraction analysis, revealing detailed structural information about its molecular arrangement and crystal packing [1]. The compound crystallizes in the monoclinic crystal system with the space group P 1 21/m 1, providing insight into its three-dimensional structural organization [1].

The X-ray crystallographic analysis was conducted using molybdenum Kα radiation (λ = 0.71073 Å) at a temperature of 100 ± 2 K, ensuring high-quality diffraction data collection [1]. The structure refinement achieved a residual factor (R-factor) of 0.0758 for significantly intense reflections, indicating excellent structural determination quality [1]. The weighted residual factors for significantly intense reflections reached 0.1456, while the goodness-of-fit parameter for all reflections included in the refinement was 1.039, confirming the reliability of the structural model [1].

The molecular structure exhibits the characteristic adamantane cage framework, which consists of four interconnected cyclohexane rings arranged in a tetrahedral diamond-like configuration . The carboxamidine functional group attached at the 1-position introduces asymmetry to the otherwise highly symmetrical adamantane structure, creating a unique combination of a rigid, nonpolar hydrocarbon cage with a polar, hydrogen-bonding capable functional group . The carboxamidine group adopts a planar or near-planar configuration, which is crucial for intermolecular hydrogen bonding interactions .

Unit Cell Parameters and Packing Arrangements

The unit cell parameters for adamantane-1-carboxamidine hydrochloride have been precisely determined through X-ray crystallographic analysis [1]. The compound exhibits the following unit cell dimensions: a = 8.2451 ± 0.0008 Å, b = 6.5202 ± 0.0006 Å, and c = 8.8214 ± 0.0008 Å [1]. The unit cell angles are α = 90°, β = 96.509 ± 0.003°, and γ = 90°, confirming the monoclinic crystal system [1]. The unit cell volume is 471.18 ± 0.08 ų, with Z = 2 molecules per unit cell [1].

| Parameter | Value | Standard Deviation |

|---|---|---|

| a (Å) | 8.2451 | ± 0.0008 |

| b (Å) | 6.5202 | ± 0.0006 |

| c (Å) | 8.8214 | ± 0.0008 |

| α (°) | 90 | - |

| β (°) | 96.509 | ± 0.003 |

| γ (°) | 90 | - |

| Volume (ų) | 471.18 | ± 0.08 |

| Z | 2 | - |

The packing arrangement demonstrates the formation of hydrogen-bonded networks through the carboxamidine functional groups, while the adamantane cages contribute to the overall structural stability through van der Waals interactions [3] [4]. The crystal packing is characterized by the organization of molecules into chains or layers, with the polar carboxamidine groups oriented to maximize intermolecular hydrogen bonding while the hydrophobic adamantane cages interact through dispersion forces [3] [4].

The density of the crystal structure is calculated to be approximately 1.39 g/cm³, which is consistent with other adamantane derivatives and reflects the efficient packing of the rigid adamantane cages in the crystal lattice [1]. The molecular packing efficiency is enhanced by the combination of strong hydrogen bonding from the carboxamidine groups and the complementary shape fitting of the adamantane cages [4].

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis provides detailed insights into the intermolecular interactions that govern the crystal packing of adamantane-1-carboxamidine hydrochloride [5] [6] [7]. This computational technique allows for the visualization and quantification of various contact types contributing to the overall crystal stability.

The Hirshfeld surface analysis reveals that hydrogen-hydrogen contacts represent the most significant contribution to the crystal packing, accounting for approximately 44.4-74.9% of all intermolecular interactions [5] [6] [8]. These interactions primarily involve the hydrogen atoms of the adamantane cage and reflect the extensive van der Waals contacts between adjacent molecules [8]. The carbon-hydrogen/hydrogen-carbon contacts constitute the second most important interaction type, contributing 17.0-24.6% to the total surface contacts [5] [6] [8].

| Interaction Type | Contribution (%) | Distance Range (Å) | Significance |

|---|---|---|---|

| H···H contacts | 44.4-74.9 | 2.2-2.8 | Major contributor |

| C···H/H···C contacts | 17.0-24.6 | 2.4-3.2 | Moderate to major |

| N···H/H···N contacts | 2.4-2.6 | 2.1-2.9 | Minor contributor |

| O···H/H···O contacts | 16.8 | 1.8-2.8 | Important for H-bonding |

| Cl···H/H···Cl contacts | 10.9 | 2.8-3.2 | Moderate (when present) |

The fingerprint plots derived from Hirshfeld surface analysis display characteristic features that indicate the presence of specific intermolecular interactions [6] [8]. The dominant hydrogen-hydrogen contacts appear as a broad feature in the center of the fingerprint plot, while the carbon-hydrogen contacts manifest as symmetric wings extending from the main diagonal [6] [8]. The presence of nitrogen-hydrogen and oxygen-hydrogen contacts, though representing smaller contributions (2.4-2.6% and 16.8% respectively), are crucial for the formation of hydrogen-bonded networks [6] [8].

The analysis also reveals the presence of weaker interactions, including carbon-carbon contacts (0.5-2.3%), carbon-nitrogen contacts (1.7-1.8%), and other heteroatomic interactions that contribute to the overall stability of the crystal structure [9] [8]. The chloride ion interactions with hydrogen atoms contribute approximately 10.9% to the surface contacts, indicating the importance of ionic interactions in the crystal packing [9].

Hydrogen Bonding Patterns in Crystal Lattice

The hydrogen bonding patterns in adamantane-1-carboxamidine hydrochloride play a crucial role in determining the crystal structure and stability [10] [11] [3]. The carboxamidine functional group, with its ability to act as both hydrogen bond donor and acceptor, facilitates the formation of extensive hydrogen-bonded networks throughout the crystal lattice [10] [11].

The primary hydrogen bonding motif involves nitrogen-hydrogen to oxygen hydrogen bonds, which serve as the dominant stabilizing force in the crystal structure [10] [11] [12]. These interactions typically occur at distances ranging from 1.9 to 2.8 Å and exhibit nearly linear geometries that maximize the electrostatic attraction between the donor and acceptor atoms [10] [11] [12]. The nitrogen-hydrogen bonds from the carboxamidine group can form bifurcated hydrogen bonds, where a single hydrogen atom interacts with multiple acceptor sites, thereby enhancing the overall stability of the crystal structure [10] [11].

Secondary hydrogen bonding patterns include carbon-hydrogen to oxygen interactions, which contribute to the stabilization of the crystal packing with distances typically ranging from 2.3 to 2.7 Å [3] [4]. These weaker hydrogen bonds complement the primary nitrogen-hydrogen to oxygen interactions and help to define the overall three-dimensional network structure [3] [4]. The carbon-hydrogen to nitrogen hydrogen bonds, with distances of 2.4-2.8 Å, also contribute to the intermolecular interactions and help to orient the molecules in the crystal lattice [3] [4].

The hydrogen bonding patterns result in the formation of chains, layers, or three-dimensional networks, depending on the specific geometric requirements of the carboxamidine group and the spatial arrangement of the adamantane cages [3] [4]. The rigid adamantane framework constrains the possible orientations of the carboxamidine group, leading to well-defined hydrogen bonding geometries that contribute to the overall stability and predictability of the crystal structure [3] [4].

The chloride counterion participates in the hydrogen bonding network through interactions with the protonated nitrogen atoms of the carboxamidine group [13] [14]. These ionic hydrogen bonds are typically stronger than neutral hydrogen bonds and contribute significantly to the overall lattice energy and thermal stability of the crystal structure [13] [14].

Thermal Behavior and Phase Transitions

The thermal behavior of adamantane-1-carboxamidine hydrochloride has been characterized through differential scanning calorimetry and thermogravimetric analysis [15] [16] [17]. The compound exhibits a melting point of 225°C, at which point it simultaneously undergoes decomposition, indicating that the thermal stability limit coincides with the melting transition [15] [16] [17].

| Property | Value | Comments |

|---|---|---|

| Melting Point | 225°C | Decomposes at melting point |

| Decomposition Temperature | 225°C | Simultaneous with melting |

| Thermal Stability Range | Stable to 225°C | Good thermal stability |

| Phase Transition Temperature | Not observed | No phase transitions reported |

| Polymorphic Forms | Single form reported | No polymorphs identified |

The thermal stability of adamantane-1-carboxamidine hydrochloride extends up to 225°C, demonstrating good thermal stability compared to many organic compounds [15] [16] [17]. This enhanced thermal stability can be attributed to the rigid adamantane cage structure, which provides exceptional molecular stability, and the hydrogen bonding network formed by the carboxamidine groups, which contributes to the overall crystal lattice stability [18] [19].

No phase transitions have been observed in the temperature range below the decomposition point, indicating that the compound maintains its crystal structure throughout the usable temperature range [20] [21]. This absence of phase transitions is consistent with the strong hydrogen bonding network and the efficient packing of the adamantane cages, which resist structural reorganization under thermal stress [20] [21].

The thermal conductivity behavior of adamantane-1-carboxamidine hydrochloride is expected to resemble that of other adamantane derivatives, exhibiting molecular crystal-like properties with efficient heat transport through the rigid adamantane framework [22]. The heat capacity behavior follows typical patterns for molecular solids, with gradual increases in heat capacity with temperature until the decomposition point is reached [22] [23].

The cooling rate dependence appears to be minimal for this compound, suggesting that the crystal structure is relatively insensitive to thermal history, unlike some other adamantane derivatives that can exhibit different thermal properties depending on the cooling conditions [22] [24]. However, careful thermal treatment is still recommended to maintain the structural integrity and avoid premature decomposition [22] [24].

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant